Rhodamine B isothiocyanate (mixed isomers)
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Description
Rhodamine B isothiocyanate (RITC) is a cell-permeant fluorogenic dye most often used as a conjugate to antibodies and proteins for fluorescence detection in microscopy. It displays excitation/emission maxima of 570/595 nm, respectively, and can be used in conjunction with immunohistochemistry for multi-labeling studies. It has also been used as an anterograde and retrograde tracer in neurons and in nanoparticles to detect apoptosis.
Mechanism of Action
Target of Action
Rhodamine B Isothiocyanate (RBITC) is primarily used as a fluorogenic dye . It is often conjugated to antibodies and proteins, serving as a fluorescent tag for fluorescence detection in microscopy . The primary targets of RBITC are therefore the proteins or antibodies to which it is conjugated.
Mode of Action
RBITC interacts with its targets (proteins or antibodies) through covalent attachment. The isothiocyanate functional group in RBITC forms a stable thiourea linkage with amino groups on proteins and other biomolecules . This interaction results in the protein or antibody being fluorescently labeled, allowing for detection and visualization in microscopy applications .
Biochemical Pathways
The exact biochemical pathways affected by RBITC depend on the specific proteins or antibodies to which it is conjugated. Instead, it serves as a tool for visualizing and tracking the behavior of its target molecules within these pathways .
Pharmacokinetics
Its bioavailability would be determined by factors such as its degree of conjugation to target molecules and the specific conditions of the experimental system .
Result of Action
The primary result of RBITC’s action is the fluorescent labeling of target proteins or antibodies. This allows for the visualization of these targets under a microscope, aiding in various biological research applications . For example, it can be used to track the movement of these molecules within cells, or to identify the presence of specific antigens in immunohistochemistry .
Action Environment
The action of RBITC can be influenced by various environmental factors. For instance, the fluorescence of RBITC is dependent on the pH of the environment . Additionally, the stability of the RBITC conjugate can be affected by temperature, with storage typically recommended at −20°C . The solvent used can also impact the fluorescence properties of RBITC .
Biochemical Analysis
Biochemical Properties
Rhodamine B isothiocyanate (mixed isomers) is commonly used as a conjugate to antibodies and proteins for fluorescence detection in microscopy . It exhibits not only a strong surface-enhanced Raman scattering (SERS) signal but also a measurable amount of fluorescence . The Rhodamine B isothiocyanate (mixed isomers)-modified Ag-deposited silica or polystyrene beads disperse well in ethanol . They are also readily coated in water with polyelectrolytes for their further derivatization with biological molecules of interest that can bind to target molecules .
Cellular Effects
Rhodamine B isothiocyanate (mixed isomers) is a cell-permeant fluorogenic dye . It can be used in conjunction with immunohistochemistry for multi-labeling studies . It has also been used as an anterograde and retrograde tracer in neurons and in nanoparticles to detect apoptosis .
Molecular Mechanism
It is known that it can bind to various biomolecules, including proteins and antibodies, which allows it to be used as a fluorescent tag . This binding can influence the function of these biomolecules, potentially leading to changes in cellular processes.
Temporal Effects in Laboratory Settings
It is known that Rhodamine B isothiocyanate (mixed isomers) exhibits a strong fluorescence signal, which can be used to track the movement and interactions of tagged biomolecules over time .
Properties
IUPAC Name |
[9-(2-carboxy-4-isothiocyanatophenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;[9-(2-carboxy-5-isothiocyanatophenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;dichloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C29H29N3O3S.2ClH/c1-5-31(6-2)20-10-13-23-26(16-20)35-27-17-21(32(7-3)8-4)11-14-24(27)28(23)25-15-19(30-18-36)9-12-22(25)29(33)34;1-5-31(6-2)20-10-13-23-26(16-20)35-27-17-21(32(7-3)8-4)11-14-24(27)28(23)22-12-9-19(30-18-36)15-25(22)29(33)34;;/h2*9-17H,5-8H2,1-4H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHFWDRVFPQJSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)N=C=S)C(=O)O.CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=CC(=C4)N=C=S)C(=O)O.[Cl-].[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H60Cl2N6O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1072.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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